molecular formula C9H14N2O3 B1443422 1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid CAS No. 1248246-94-7

1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid

Cat. No. B1443422
M. Wt: 198.22 g/mol
InChI Key: DZAOGOXYHNMVOR-UHFFFAOYSA-N
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Description

The compound is a pyrazole derivative. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include factors like molecular weight, boiling point, melting point, and solubility. These properties can often be predicted based on the structure of the compound .

Scientific Research Applications

Synthesis and Biological Applications

1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid falls under the category of pyrazole carboxylic acid derivatives, recognized for their significance in heterocyclic compound synthesis due to their diverse biological activities. These compounds exhibit a wide range of biological actions, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The synthesis methods and biological applications of pyrazole carboxylic acid derivatives are extensively reviewed, highlighting their critical role as scaffold structures in medicinal chemistry and their potential guide for future research in this domain (Cetin, 2020).

Heterocyclic Chemistry and Dye Synthesis

The chemistry of certain pyrazoline derivatives, including 1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid, showcases their utility as a privileged scaffold in the synthesis of various heterocycles. These compounds serve as essential building blocks for generating heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others. Their unique reactivity facilitates the creation of versatile cynomethylene dyes from a broad range of precursors, including amines and phenols. This adaptability underscores the importance of pyrazoline derivatives in synthetic chemistry, offering pathways for innovative transformations and dye synthesis (Gomaa & Ali, 2020).

Anticancer Agents Development

The Knoevenagel condensation reaction, involving carboxylic acids, has been pivotal in developing anticancer agents. This methodology has been applied to various pharmacophoric aldehydes and active methylenes, including pyrazole derivatives, to generate libraries of compounds with significant anticancer activities. These compounds target various cancer mechanisms, showcasing the role of pyrazole derivatives in synthesizing biologically active molecules with potential therapeutic applications in oncology (Tokala, Bora, & Shankaraiah, 2022).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, further studies could investigate its efficacy and safety in clinical trials .

properties

IUPAC Name

1-(2-propan-2-yloxyethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-7(2)14-4-3-11-6-8(5-10-11)9(12)13/h5-7H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAOGOXYHNMVOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCN1C=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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